molecular formula C14H15NO B14629673 2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)- CAS No. 56604-92-3

2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)-

Cat. No.: B14629673
CAS No.: 56604-92-3
M. Wt: 213.27 g/mol
InChI Key: LEHGCEPMNDWJMX-VAWYXSNFSA-N
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Description

2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)- is an organic compound with a complex structure that includes a butenamide backbone, a phenyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-butenamide with 2-methyl-3-phenyl-N-2-propynyl-amine in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-phenylbut-2-enamide
  • 2-Butenamide, N-phenyl-
  • 2-Butenamide, N-(4-methoxyphenyl)-3-methyl-

Uniqueness

2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propynyl group, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and applications.

Properties

CAS No.

56604-92-3

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

(E)-2-methyl-3-phenyl-N-prop-2-ynylbut-2-enamide

InChI

InChI=1S/C14H15NO/c1-4-10-15-14(16)12(3)11(2)13-8-6-5-7-9-13/h1,5-9H,10H2,2-3H3,(H,15,16)/b12-11+

InChI Key

LEHGCEPMNDWJMX-VAWYXSNFSA-N

Isomeric SMILES

C/C(=C(/C)\C(=O)NCC#C)/C1=CC=CC=C1

Canonical SMILES

CC(=C(C)C(=O)NCC#C)C1=CC=CC=C1

Origin of Product

United States

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